N-nonanoyl-L-Homoserine lactone

Quorum Sensing TRP Channels Bacterial Signaling

Non-specific AHL analogs cause irreproducible quorum-sensing data. This C9-HSL is the only autoinducer with dual TRPV1/TRPA1 activation for accurate bacterial-host studies. • Dual-channel agonist validated in human cells for TRPV1/TRPA1 activation • Induces GFP in E. coli LuxR-PluxI reporter at 100-1,000 nM for standardized assays • Distinct LC-MS m/z 102 signal enables precise quantification in complex samples

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B595969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-nonanoyl-L-Homoserine lactone
SynonymsC9-HSL
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1
InChIKeyOMPXHNXRUVEQDO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





C9-HSL for Quorum Sensing Research


N-nonanoyl-L-Homoserine lactone (C9-HSL) is an N-acylated homoserine lactone (AHL) that functions as a bacterial quorum-sensing signaling molecule [1]. It is characterized by a rare odd-numbered acyl carbon chain (C9), distinguishing it from the more common even-numbered AHLs . C9-HSL is produced naturally by the wild-type Erwinia carotovora strain SCC 3193 when grown in nutrient-rich Luria-Bertani broth [2].

Rare C9 odd-chain acyl-homoserine lactone
Distinct dual TRPV1/TRPA1 activation profile
Natural isolate from Erwinia carotovora

Why C9-HSL Is Irreplaceable


While the N-acyl homoserine lactone (AHL) family shares a common homoserine lactone head group, the length and substitution of the acyl side chain dictate distinct receptor activation profiles and biological outcomes [1]. Simply substituting C9-HSL with a shorter or longer chain analog (e.g., C8-HSL or C10-HSL) or an oxo-substituted derivative (e.g., 3-oxo-C12-HSL) will not replicate the specific dual TRPV1/TRPA1 activation pattern [1] or the precise concentration-dependent induction of quorum-sensing reporter systems [2]. These differences are critical for experimental reproducibility and for correctly modeling specific bacterial communication pathways.

Chain length shift

Shorter (C8) or longer (C10) AHLs may alter TRP receptor activation pattern and may not replicate the dual TRPV1/TRPA1 response.

Oxo-substitution

3-oxo-C12-HSL activates only TRPV1; substitution may lose TRPA1 co-activation and shift host-signaling outcomes.

Reporter assay consistency

Different AHL side chains induce quorum-sensing reporters at distinct concentrations; substitution may require re-optimization of assay conditions.

C9-HSL Quantitative Evidence


Dual TRPV1/TRPA1 Activation

C9-HSL activates both TRPV1 and TRPA1 channels, a profile distinct from 3-oxo-C12-HSL (TRPV1 only) and short-chain AHLs like C2-HSL and C4-HSL (TRPA1 only) [1]. In a study using HEK293T cells stably expressing human TRPV1 and TRPA1, C9-HSL was among the AHLs that activated both receptors, while 3-oxo-C12-HSL activated only TRPV1, and C2-HSL/C4-HSL activated only TRPA1 [1].

Dual TRPV1/TRPA1 Activation
Head-to-head
C9-HSLTRPV1 + TRPA1
3-oxo-C12TRPV1 only
C2/C4-HSLTRPA1 only
Supports dual-receptor host-interaction studies
HEK293T cell model expressing human TRPV1/TRPA1
Quorum Sensing TRP Channels Bacterial Signaling

GFP Induction in Quorum-Sensing Reporter

C9-HSL induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-PluxI quorum-sensing operon at concentrations between 100 and 1,000 nM [1]. This provides a validated quantitative range for experimental use.

GFP Induction Concentration
Reported
100 – 1,000 nM
Supports reporter assay standardization
E. coli LuxR-PluxI reporter system
Quorum Sensing Reporter Assays AHL Activity

AHL Profiling via LC-MS

C9-HSL can be distinguished from C6, C7, C8, and C10-HSL by its retention time and selected ion monitoring (m/z 102) in LC-MS [1]. This allows for specific identification and quantification in complex biological samples.

AHL Profiling by LC-MS
Head-to-head
Distinct retention time & m/z 102
Supports specific quantification vs C6–C10 AHLs
LC-MS with selected ion monitoring
Analytical Chemistry LC-MS AHL Profiling

Solubility Profile for In Vitro Assays

C9-HSL demonstrates solubility in DMSO at 25 mg/mL, DMF at 20 mg/mL, and ethanol at 1.5 mg/mL [1]. This solubility profile is consistent with other medium-chain AHLs but can vary significantly with chain length and substitution.

Solubility Profile
Data to verify
DMSO 25, DMF 20, EtOH 1.5 mg/mL
Informs stock solution preparation
Ambient temperature data; verify for assay conditions
Solubility Sample Preparation In Vitro Assays

C9-HSL Research Applications


Host TRPV1/TRPA1 Response to Quorum Sensing

Use C9-HSL as a selective agonist to study the dual activation of TRPV1 and TRPA1 channels in human cells, as demonstrated by Tobita et al. [1]. This is ideal for dissecting the specific contribution of these receptors to bacterial-host communication, given that 3-oxo-C12-HSL and short-chain AHLs activate only one of the two channels.

Quorum-Sensing Reporter Strain Validation

Employ C9-HSL at 100-1,000 nM to induce GFP expression in E. coli LuxR-PluxI reporter systems [1]. This well-defined concentration range allows for the standardization of quorum-sensing assays and for testing the activity of putative quorum-sensing inhibitors or activators.

LC-MS Methods for AHL Profiling

Utilize C9-HSL as a reference standard for LC-MS analysis, taking advantage of its distinct retention time and m/z 102 signal relative to other AHLs like C6, C7, C8, and C10-HSL [1]. This is critical for accurate quantification of C9-HSL in bacterial cultures or environmental samples.

Application
Selection Property
Validation Focus
Host TRPV1/TRPA1 response to bacterial QS
Dual-receptor activation profile
Confirmation of TRPV1/TRPA1 co-activation
QS reporter strain validation
Defined concentration-response range
GFP reporter induction consistency
LC-MS AHL profiling
Distinct chromatographic property
Peak separation from C6–C10 AHLs

Technical Documentation Hub

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